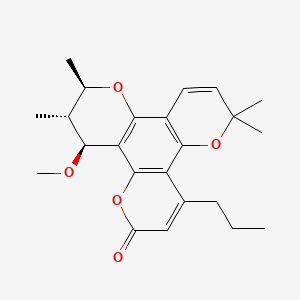

12-Methoxycalanolide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

12-Methoxycalanolide A is a naturally occurring compound belonging to the class of calanolides, which are tetracyclic 4-substituted dipyranocoumarins. This compound is isolated from the leaves and twigs of the tropical rainforest tree Calophyllum lanigerum . It has garnered significant attention due to its potent anti-HIV-1 activity, mediated by reverse transcriptase inhibition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxycalanolide A involves multiple steps, starting with the extraction of dried fruits and twigs of Calophyllum lanigerum using a 1:1 mixture of dichloromethane and methanol . The extract undergoes sequential solvent partitioning, followed by chromatographic purification to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction and purification process from natural sources remains the primary method. Advances in synthetic organic chemistry may lead to more efficient industrial production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions: 12-Methoxycalanolide A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of calanolides, which may possess different biological activities .

Applications De Recherche Scientifique

Mécanisme D'action

The primary mechanism of action of 12-Methoxycalanolide A involves the inhibition of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV-1 virus. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication . This compound is particularly effective against strains of HIV-1 that are resistant to other NNRTIs .

Comparaison Avec Des Composés Similaires

Calanolide A: Another potent anti-HIV-1 compound with a similar structure.

Calanolide B: Known for its anti-HIV-1 activity but differs in its stereochemistry.

12-Methoxycalanolide B: A closely related compound with similar biological activities.

Uniqueness: 12-Methoxycalanolide A stands out due to its specific inhibition of HIV-1 reverse transcriptase and its effectiveness against resistant strains . Its unique structure and potent activity make it a valuable compound for further research and development in antiviral therapies.

Propriétés

Numéro CAS |

142566-60-7 |

|---|---|

Formule moléculaire |

C23H28O5 |

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

(16R,17R,18S)-18-methoxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C23H28O5/c1-7-8-14-11-16(24)27-22-17(14)21-15(9-10-23(4,5)28-21)20-18(22)19(25-6)12(2)13(3)26-20/h9-13,19H,7-8H2,1-6H3/t12-,13-,19+/m1/s1 |

Clé InChI |

KEWWSURXGADRPV-VPZZIHKRSA-N |

SMILES isomérique |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC |

SMILES canonique |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)

![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)